

Reactivity of the aldehyde group in 2-Chloro-4-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620

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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in **2-Chloro-4-nitrobenzaldehyde**

Abstract

2-Chloro-4-nitrobenzaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Its chemical behavior is dominated by the aldehyde functional group, the reactivity of which is significantly modulated by the electronic properties of the chloro and nitro substituents on the aromatic ring. This guide provides a comprehensive analysis of the aldehyde group's reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the underlying electronic effects that render the carbonyl carbon highly electrophilic and detail its participation in key synthetic transformations, including nucleophilic additions, condensation reactions, olefinations, reductions, and oxidations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this versatile chemical building block.

Introduction: The Molecular Architecture and Its Synthetic Importance

2-Chloro-4-nitrobenzaldehyde (C₇H₄ClNO₃) is a crystalline solid that serves as a valuable precursor in the synthesis of a wide array of complex organic molecules.^[1] Its utility stems from the strategic placement of three distinct functional groups on a benzene ring: an aldehyde, a

chloro group, and a nitro group. The aldehyde is the primary site of reactivity, while the ortho-chloro and para-nitro substituents act as powerful modulators, profoundly influencing the course and efficiency of its chemical reactions. These substituents are not mere spectators; they are critical directors of the molecule's synthetic potential, making it an essential component in the synthesis of various pharmaceutical agents, including benzimidazoles and other heterocyclic systems.[2][3]

Table 1: Physicochemical Properties of 2-Chloro-4-nitrobenzaldehyde

Property	Value	Source
CAS Number	5568-33-2	[4]
Molecular Formula	C ₇ H ₄ ClNO ₃	[1]
Molecular Weight	185.56 g/mol	[1]
Appearance	Solid	[4]
IUPAC Name	2-chloro-4-nitrobenzaldehyde	[1]
InChI Key	GVBXZIANHMNKAK-UHFFFAOYSA-N	[5]

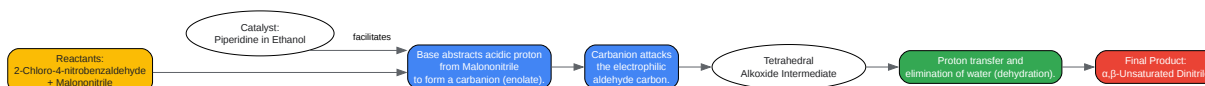
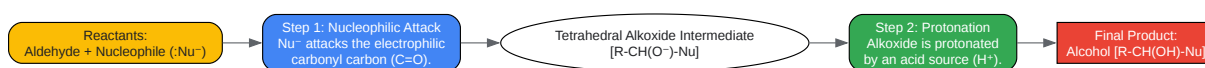
The Core Principle: Electron-Deficient Carbonyl and Heightened Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In **2-chloro-4-nitrobenzaldehyde**, this electrophilicity is dramatically enhanced by the synergistic electron-withdrawing effects of the chloro and nitro groups.[6][7]

- Inductive Effect (-I): Both the chlorine atom and the nitro group are highly electronegative, pulling electron density away from the benzene ring through the sigma bonds. This inductive withdrawal makes the entire ring system, including the carbonyl carbon, more electron-deficient.[8]
- Resonance Effect (-R or -M): The nitro group at the para position exerts a powerful resonance effect. It delocalizes the pi-electrons of the ring, pulling electron density away and

creating a significant partial positive charge on the carbonyl carbon. This effect is more pronounced than the inductive effect and is the primary driver of the aldehyde's high reactivity.[8][9]

The combined -I and -R effects make the carbonyl carbon in **2-chloro-4-nitrobenzaldehyde** exceptionally susceptible to attack by nucleophiles, often allowing reactions to proceed under milder conditions and with higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.[6][10]



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